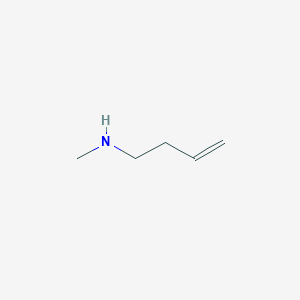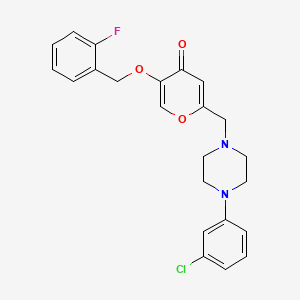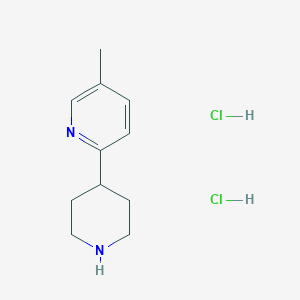
5-Methyl-2-piperidin-4-ylpyridine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-piperidin-4-ylpyridine;dihydrochloride represents a class of organic compounds known for their complex molecular structures and versatile chemical properties. These compounds have been synthesized and analyzed for their potential in various applications, emphasizing their molecular and chemical characteristics.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions. For instance, a novel compound was synthesized starting from 1-(4-methylbenzyl)piperidin-4-one oxime, reacting with 2-chloro-5-chloromethylpyridine, highlighting a method that could be analogous to the synthesis of this compound (Xue Si-jia, 2011). Another related synthesis involves the transformation of 2-amino-4-methylpyridine through successive chlorination and condensation steps (Shen Li, 2012).
Molecular Structure Analysis
Molecular structure analysis of similar compounds is carried out using techniques like X-ray diffraction, revealing nonplanar molecular structures with specific conformations for the piperidine and pyridine rings. Such analyses provide insights into the spatial arrangement and potential reactivity of the molecule (B. Lakshminarayana et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving these compounds can include nucleophilic attacks, condensation reactions, and transformations leading to various bioactive molecules. The reactivity of these compounds under different conditions can elucidate their chemical properties and potential applications (Haiming Zhang et al., 2009).
Applications De Recherche Scientifique
Synthetic Applications
- Synthesis of Bacteriochlorins: The incorporation of a spiro-piperidine unit into synthetic bacteriochlorins, a type of organic compound, has been explored. This approach allows for the tailoring of bacteriochlorin properties, such as spectral properties, through nitrogen derivatization and auxochrome introduction. The spiro-piperidine design maintains the stability and reactivity of the bacteriochlorin, making it useful in various applications, including near-infrared absorbers (Reddy et al., 2013).
Biological and Pharmacological Applications
- Antimycobacterial Activity: A study describes the synthesis of spiro-piperidin-4-ones and their evaluation for antimycobacterial activity. The compounds showed promising results against various Mycobacterium tuberculosis strains, indicating their potential use in tuberculosis treatment (Kumar et al., 2008).
- Corrosion Inhibition: Piperidine derivatives have been studied for their corrosion inhibition properties on iron. These compounds show potential as corrosion inhibitors due to their adsorption behaviors and binding energies on metal surfaces (Kaya et al., 2016).
Chemical Properties and Structural Analysis
- Crystal Structure Analysis: The crystal structure and bioactivity of a piperidin-4-one derivative were analyzed, providing insights into the molecular conformation and potential bioactive properties of similar compounds (Si-jia, 2011).
- Synthesis and Structural Conformation: Research on the synthesis and structural conformation of novel piperidine-4-one derivatives offers valuable information on the molecular arrangement and potential applications of these compounds in various fields (Lakshminarayana et al., 2010).
Mécanisme D'action
Target of Action
Piperidine derivatives are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It’s known that piperidine derivatives can undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The mechanism includes two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst .
Propriétés
IUPAC Name |
5-methyl-2-piperidin-4-ylpyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-9-2-3-11(13-8-9)10-4-6-12-7-5-10;;/h2-3,8,10,12H,4-7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSCEFYOVPBHRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1,1'-biphenyl]-4-yl-2-[(E)-2-(2,5-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2493225.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2493229.png)
![(E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2493230.png)
![(4-Methylthiadiazol-5-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2493232.png)
![2-Methoxyethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2493234.png)
![3-[[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]methyl]benzonitrile](/img/structure/B2493236.png)

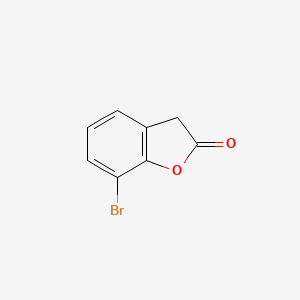
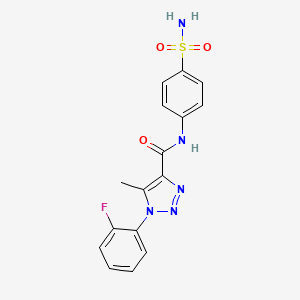
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-phenylquinoline-4-carboxamide](/img/structure/B2493243.png)
